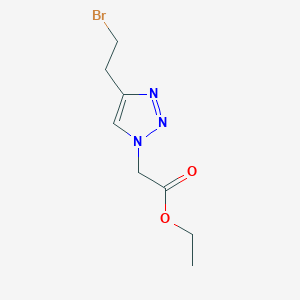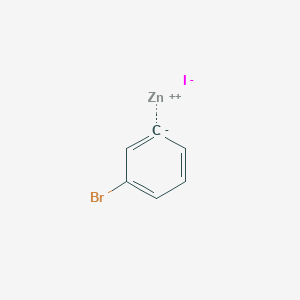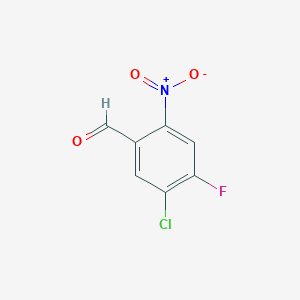
5-Chloro-4-fluoro-2-nitrobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-fluoro-2-nitrobenzaldehyde: is an organic compound with the molecular formula C7H3ClFNO3 . It is a white or pale yellow crystalline solid that is soluble in common organic solvents such as ethanol, methanol, and dimethylformamide . This compound is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 5-Chloro-4-fluoro-2-nitrobenzaldehyde typically involves the following steps :
Chlorination: 2-Chloro-4-fluorotoluene is subjected to a chlorination reaction under the irradiation of high-pressure ultraviolet lamp light.
Hydrolysis: The chlorinated product is then hydrolyzed in the presence of a catalyst.
Nitration: The hydrolyzed product undergoes a nitration reaction to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of organic solvents and controlled temperatures to facilitate the reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Chloro-4-fluoro-2-nitrobenzaldehyde can undergo various chemical reactions, including :
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products:
Reduction: 5-Chloro-4-fluoro-2-nitroaniline.
Substitution: Various substituted benzaldehydes.
Oxidation: 5-Chloro-4-fluoro-2-nitrobenzoic acid.
Wissenschaftliche Forschungsanwendungen
5-Chloro-4-fluoro-2-nitrobenzaldehyde has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is utilized in the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals, including pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 5-Chloro-4-fluoro-2-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways . The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-2-fluoro-5-nitrobenzaldehyde
- 5-Chloro-2-nitrobenzaldehyde
- 4-Fluoro-2-nitrobenzaldehyde
Comparison: 5-Chloro-4-fluoro-2-nitrobenzaldehyde is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties due to the specific positioning of these substituents .
Eigenschaften
CAS-Nummer |
213382-47-9 |
|---|---|
Molekularformel |
C7H3ClFNO3 |
Molekulargewicht |
203.55 g/mol |
IUPAC-Name |
5-chloro-4-fluoro-2-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3ClFNO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H |
InChI-Schlüssel |
JXZQEXAZVGYZDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)F)[N+](=O)[O-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


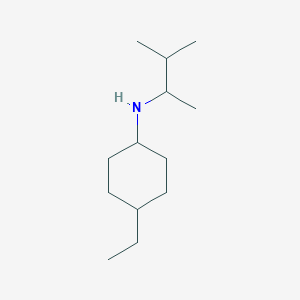
![[(1R)-6-chloro-1-(dimethoxymethyl)tetralin-1-yl]methanol](/img/structure/B15093640.png)
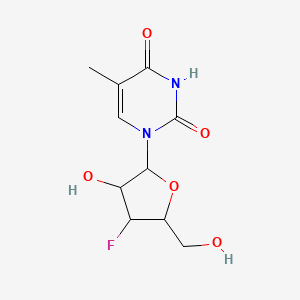
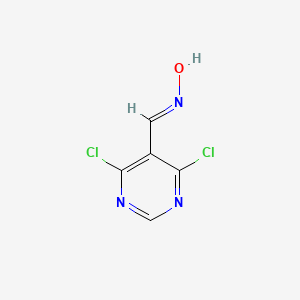


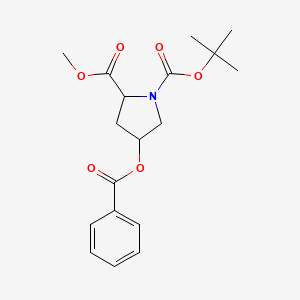

![Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine](/img/structure/B15093677.png)
![Bis(trifluoromethylsulfonyl)azanide;ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;gold(1+)](/img/structure/B15093687.png)
![4-ethyl-4-hydroxy-6-iodo-8-methoxy-1H-pyrano[3,4-c]pyridin-3-one](/img/structure/B15093698.png)
![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)acetic acid](/img/structure/B15093699.png)
